TM38837

Description

a cannabinoid receptor type 1 antagonist

Properties

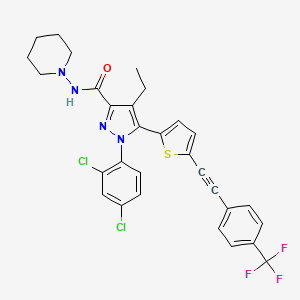

IUPAC Name |

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018782 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253641-65-4 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Development of TM38837: A Peripherally Restricted CB1 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TM38837 is a small molecule, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist/antagonist developed by 7TM Pharma for the treatment of obesity and metabolic disorders.[1][2] The rationale behind its development was to mitigate the severe psychiatric side effects, such as anxiety and depression, observed with first-generation CB1 receptor antagonists like rimonabant, which readily crossed the blood-brain barrier.[2][3][4] this compound was designed to selectively target peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle, which are implicated in metabolic regulation, while having minimal engagement with CB1 receptors in the central nervous system (CNS). Preclinical studies demonstrated significant efficacy in animal models of obesity, and the compound progressed to Phase I clinical trials. Despite a promising safety and pharmacokinetic profile in early clinical development, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols related to this compound.

Introduction and Rationale

The endocannabinoid system, particularly the CB1 receptor, is a well-established regulator of appetite and energy homeostasis. Global blockade of the CB1 receptor by first-generation antagonists like rimonabant proved effective for weight loss and improvement of metabolic profiles in obese individuals. However, the widespread expression of CB1 receptors in the brain led to significant psychiatric adverse events, leading to the withdrawal of these drugs from the market.

This led to the development of a new generation of peripherally restricted CB1 receptor antagonists. The hypothesis was that the metabolic benefits of CB1 receptor antagonism were at least partially mediated by peripheral receptors and that avoiding central receptor engagement would provide a safer therapeutic window. This compound emerged as a lead candidate from this new approach, engineered to have limited brain penetrance.

Mechanism of Action and Signaling Pathway

This compound acts as an inverse agonist/antagonist at the CB1 receptor. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide and 2-arachidonoylglycerol), couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels). As an inverse agonist, this compound not only blocks the receptor from being activated by agonists but also reduces its basal signaling activity.

Below is a diagram illustrating the CB1 receptor signaling pathway and the inhibitory action of this compound.

Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.

Preclinical Development

In Vitro Characterization

This compound was characterized as a highly potent and selective CB1 receptor inverse agonist.

| Parameter | Value | Receptor | Assay Type |

| IC50 | 8.5 nM | Human CB1 | Radioligand binding assay ([3H]-CP 55940) |

| IC50 | 605 nM | Human CB2 | Radioligand binding assay ([3H]-CP 55940) |

| Selectivity | 71-fold | CB1 over CB2 | - |

| EC50 | 18.5 nM | Human CB1 | GTPγS binding assay |

| Table 1: In Vitro Activity of this compound. |

In Vivo Efficacy in Animal Models

This compound demonstrated significant efficacy in diet-induced obese (DIO) mice, causing substantial weight loss and improvements in metabolic markers.

| Animal Model | Treatment | Duration | Key Outcomes |

| Diet-Induced Obese (DIO) Mice | This compound | 5 weeks | - 26% weight loss compared to placebo - Sustained reduction in food intake - Improvement in plasma markers of inflammation and glucose homeostasis |

| Rats | This compound | Not specified | - 14% lower body weight compared to placebo |

| Table 2: In Vivo Efficacy of this compound. |

Pharmacokinetics and CNS Penetrance

A key feature of this compound is its restricted access to the CNS. This was confirmed through pharmacokinetic analysis and advanced imaging techniques.

| Study Type | Animal Model | Key Findings |

| Pharmacokinetic Analysis | DIO Mice | High plasma and liver levels, but low brain levels. |

| Positron Emission Tomography (PET) | Non-human primates | Significantly lower brain CB1 receptor occupancy compared to rimonabant, confirming peripheral restriction. |

| Table 3: CNS Penetrance Studies of this compound. |

Clinical Development

This compound progressed into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I Single Ascending Dose Study

A first-in-human, single ascending dose study was conducted in healthy male subjects. The study aimed to determine the safety and tolerability of a range of single doses and to characterize the pharmacokinetic profile of this compound. The compound exhibited an excellent safety and pharmacokinetic profile.

Phase I CNS Effects Study

A double-blind, placebo-controlled, crossover Phase I trial was conducted to explicitly assess the peripheral selectivity of this compound in humans. The study involved 24 subjects and evaluated the ability of this compound to attenuate the centrally mediated effects of Δ9-tetrahydrocannabinol (THC), a CB1 agonist.

| Treatment Arm | Dose | Effect on THC-induced "Feeling High" | Effect on THC-induced Body Sway | Effect on THC-induced Heart Rate |

| Rimonabant | 60 mg | -26.7% | -7.1% | -7.3% |

| This compound | 100 mg | No measurable effect | No measurable effect | Limited effect |

| This compound | 500 mg | -22.1% | -12.2% | -8.9% |

| Table 4: Summary of Phase I Study on CNS Effects of this compound. |

The results confirmed that even at high doses, this compound had a significantly reduced impact on central CB1 receptors compared to brain-penetrant antagonists, supporting its peripherally restricted profile. The pharmacokinetic analysis from this study revealed a long terminal half-life of 771 hours for this compound.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50) of this compound for CB1 and CB2 receptors.

-

Methodology:

-

Membranes from cells overexpressing human CB1 or CB2 receptors are prepared.

-

Membranes are incubated with a radiolabeled cannabinoid agonist, [3H]-CP 55940.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of [3H]-CP 55940.

-

In Vivo Study in Diet-Induced Obese (DIO) Mice

-

Objective: To evaluate the efficacy of this compound on body weight, food intake, and metabolic parameters in an obese animal model.

-

Methodology:

-

Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity.

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses).

-

This compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 5 weeks).

-

Body weight and food intake are measured daily or several times per week.

-

At the end of the study, blood samples are collected to analyze plasma markers of inflammation (e.g., cytokines) and glucose homeostasis (e.g., glucose, insulin).

-

Statistical analysis is performed to compare the outcomes between the treatment and control groups.

-

Fear Conditioning Test in Mice

-

Objective: To assess the potential for CNS side effects (anxiety/fear promotion) of this compound.

-

Methodology:

-

Conditioning Phase: Mice are placed in a novel chamber and exposed to an auditory cue (tone) followed by a mild foot shock. This pairs the tone with an aversive stimulus.

-

Testing Phase: 24 hours later, mice are administered this compound, a positive control (e.g., rimonabant), or vehicle.

-

Mice are then re-exposed to the auditory cue in a different context, and their freezing behavior (a measure of fear) is recorded and scored.

-

The duration of freezing is compared across treatment groups to determine if the compound enhances the fear response.

-

Development Workflow and Discontinuation

The development of this compound followed a standard pharmaceutical pipeline from discovery to early clinical trials.

Caption: Developmental Workflow of this compound.

Despite promising preclinical and Phase I data demonstrating peripheral restriction and a good safety profile, the development of this compound was discontinued. The specific reasons for the discontinuation have not been publicly disclosed by 7TM Pharma.

Conclusion

This compound represented a significant advancement in the development of CB1 receptor antagonists, successfully demonstrating the principle of peripheral restriction to avoid the CNS-mediated side effects that plagued first-generation compounds. Its discovery and development provided valuable insights into the role of peripheral CB1 receptors in metabolic diseases and confirmed that a peripherally restricted mechanism of action is achievable in humans. Although this compound did not proceed to later-stage clinical trials, the data generated from its development continues to inform ongoing research into safer, more targeted therapies for obesity and related metabolic disorders.

References

- 1. TM-38837 - Wikipedia [en.wikipedia.org]

- 2. 7TM Pharma Successfully Conducts Clinical Phase I Trial of Its First in Class Peripheral CB1 Receptor Antagonist this compound Demonstrating Restriction from the Human CNS - BioSpace [biospace.com]

- 3. 7TM Pharma Successfully Conducts Clinical Phase I Trial With Its Second Generation CB1 Receptor Antagonist - BioSpace [biospace.com]

- 4. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to TM38837: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of TM38837, a peripherally selective cannabinoid-1 (CB1) receptor inverse agonist. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound designed to selectively act on peripheral CB1 receptors, thereby minimizing the central nervous system (CNS) side effects associated with first-generation CB1 receptor antagonists.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-4-ethyl-N-(piperidin-1-yl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide | [1][2] |

| Molecular Formula | C₃₀H₂₅Cl₂F₃N₄OS | [1][3][4] |

| Molecular Weight | 617.51 g/mol | |

| CAS Number | 1253641-65-4 | |

| Appearance | Solid powder | |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in DMSO and ethanol |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Basal or constitutive activity of the CB1 receptor leads to a tonic inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and leading to an increase in adenylyl cyclase activity and subsequent cAMP levels. This is in contrast to a neutral antagonist, which would only block the binding of agonists without affecting the receptor's basal activity.

Pharmacological Properties

This compound exhibits high potency and selectivity for the CB1 receptor over the CB2 receptor. Its key pharmacological parameters are summarized below.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ (CB1) | 8.5 nM | Human | [³H]-CP 55940 binding assay | |

| IC₅₀ (CB2) | 605 nM | Human | [³H]-CP 55940 binding assay | |

| Selectivity (CB2/CB1) | ~71-fold | Human | - | |

| EC₅₀ | 18.5 nM | - | GTP binding assay |

Pharmacokinetics and Peripheral Selectivity

A key feature of this compound is its limited ability to cross the blood-brain barrier, leading to peripheral restriction. This property is crucial for avoiding the adverse psychiatric side effects observed with first-generation, brain-penetrant CB1 receptor antagonists.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Study Population | Reference |

| Terminal Half-life (t½) | ~771 hours | Healthy Subjects | |

| Time to Maximum Concentration (Tmax) | ~4 hours | Healthy Subjects |

Preclinical studies in diet-induced obese mice have shown that this compound leads to high plasma and liver levels with low brain exposure. This hepatic uptake may contribute to its metabolic benefits.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

CB1 Receptor Radioligand Binding Assay ([³H]-CP 55940 Displacement)

This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace the radiolabeled CB1 agonist [³H]-CP 55940.

Materials:

-

Membrane preparations from cells overexpressing the human CB1 receptor.

-

[³H]-CP 55940 (radioligand).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]-CP 55940 (typically at its Kd) to each well.

-

Add the CB1 receptor membrane preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled CB1 antagonist).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G-protein activation by the CB1 receptor. Inverse agonists like this compound are expected to decrease the basal level of [³⁵S]GTPγS binding.

Materials:

-

Membrane preparations from cells overexpressing the human CB1 receptor.

-

[³⁵S]GTPγS (radioligand).

-

This compound (test compound).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

-

Agonist control (e.g., CP 55940) to measure stimulation.

Procedure:

-

Pre-incubate the CB1 receptor membranes with GDP (typically 10-30 µM) in the assay buffer on ice to ensure G-proteins are in the GDP-bound (inactive) state.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add the pre-incubated membrane suspension to the wells.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Include wells for basal binding (membranes and [³⁵S]GTPγS only), agonist-stimulated binding, and non-specific binding (with excess unlabeled GTPγS).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage change in [³⁵S]GTPγS binding relative to the basal level. For an inverse agonist, a concentration-dependent decrease below the basal level is expected.

-

Determine the EC₅₀ value for the inverse agonistic effect.

Summary and Future Directions

This compound is a potent and selective peripherally restricted CB1 receptor inverse agonist. Its chemical and pharmacological properties, particularly its limited brain penetrance, make it a promising candidate for the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease, without the CNS side effects that led to the withdrawal of first-generation CB1 antagonists. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this compound and other peripherally restricted CB1 receptor modulators. Further research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term efficacy and safety in relevant preclinical models and human clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. TM-38837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Peripheral Selectivity Mechanism of TM38837: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TM38837 is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor, engineered for peripheral restriction to mitigate the central nervous system (CNS) side effects that led to the withdrawal of first-generation CB1 receptor antagonists. This technical guide provides an in-depth overview of the core mechanisms governing the peripheral selectivity of this compound. It consolidates available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The evidence strongly supports this compound as a peripherally selective agent with potential for treating metabolic disorders, demonstrating efficacy in preclinical models and a favorable safety profile in early clinical trials.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of energy homeostasis. While central CB1 receptor blockade has proven effective for weight loss, it is associated with significant psychiatric adverse effects. Consequently, the focus has shifted to developing peripherally restricted CB1 receptor antagonists that can exert beneficial metabolic effects in tissues such as the liver, adipose tissue, and skeletal muscle, without impacting the CNS. This compound emerged as a promising second-generation candidate with this profile. This document serves as a comprehensive technical resource on its peripheral selectivity.

In Vitro Profile: Potency and Selectivity

This compound demonstrates high potency and selectivity for the CB1 receptor over the CB2 receptor. Its activity as an inverse agonist has been confirmed through functional assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Description |

| CB1 Receptor Binding Affinity (IC50) | 8.5 nM | Inhibition of [3H]-CP 55,940 binding to human CB1 receptors.[1] |

| CB2 Receptor Binding Affinity (IC50) | 605 nM | Inhibition of [3H]-CP 55,940 binding to human CB2 receptors.[1] |

| Selectivity Ratio (CB2 IC50 / CB1 IC50) | ~71-fold | Calculated from the binding affinity values.[1] |

| Functional Activity (EC50) | 18.5 nM | Inhibition of GTP binding to CB1-overexpressing cell membranes.[1] |

Preclinical Evidence of Peripheral Selectivity

Studies in rodent models of diet-induced obesity (DIO) have been instrumental in demonstrating the peripheral action and efficacy of this compound.

Pharmacokinetics: Limited Brain Penetration

Pharmacokinetic analyses in mice reveal high plasma and liver concentrations of this compound with significantly lower levels in the brain, confirming its restricted distribution to the periphery.

Table 2: Tissue Distribution of this compound in DIO Mice

| Tissue | Concentration (ng/g or ng/mL) at 2 hours post-dose (10 mg/kg, p.o.) |

| Plasma | ~1500 |

| Liver | ~4000 |

| Brain | <100 |

Note: Data are estimated from graphical representations in preclinical studies and should be considered preliminary.

Pharmacodynamics: Efficacy in Diet-Induced Obesity

Chronic administration of this compound to DIO mice resulted in significant weight loss and improvements in metabolic parameters, comparable to the brain-penetrant antagonist rimonabant at therapeutically relevant doses.

Table 3: Effects of Chronic this compound Administration in DIO Mice

| Parameter | Vehicle | This compound (10 mg/kg/day) |

| Body Weight Change after 5 weeks | Gain | ~26% loss |

| Food Intake | Normal | Sustained reduction |

| Plasma Markers | - | Improvements in markers of inflammation and glucose homeostasis |

CNS-Mediated Effects

To further probe its lack of central activity, studies on fear-promoting effects were conducted. This compound only induced fear responses at doses ten times higher than rimonabant, a brain-penetrant CB1 antagonist.[2] This suggests a significantly wider therapeutic window for achieving peripheral metabolic benefits without CNS side effects.

Clinical Evidence of Peripheral Selectivity

A double-blind, randomized, placebo-controlled, crossover study in healthy volunteers was conducted to assess the peripheral selectivity of this compound. The study evaluated the ability of this compound to antagonize the central and peripheral effects of delta-9-tetrahydrocannabinol (THC).

Pharmacokinetics in Humans

This compound exhibits a unique pharmacokinetic profile in humans, characterized by a long terminal half-life.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | This compound (100 mg) | This compound (500 mg) |

| Tmax (h) | 13.01 | 12.55 |

| Cmax (ng/mL) | 114 | 458 |

| AUC(0-inf) (ng*h/mL) | 128,000 | 545,000 |

| t1/2 (h) | 771 | 771 |

Data presented as mean values.

Pharmacodynamics: Antagonism of THC Effects

This compound demonstrated a dose-dependent antagonism of THC-induced effects. Notably, the 100 mg dose, which is predicted to be effective for metabolic disorders, had no measurable impact on the central effects of THC, such as "feeling high" or body sway, while showing some antagonism of peripheral effects like heart rate.

Table 5: Antagonism of THC-Induced Effects by this compound and Rimonabant

| Effect | This compound (100 mg) | This compound (500 mg) | Rimonabant (60 mg) |

| VAS "Feeling High" | No measurable effect | -22.10% | -26.70% |

| Body Sway | No measurable effect | -12.20% | -7.10% |

| Heart Rate | Limited effect | -8.90% | -7.30% |

Values represent the percentage of antagonism of THC-induced effects.

Experimental Protocols

CB1 Receptor Binding Assay (General Protocol)

This assay determines the binding affinity of a compound to the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human CB1 receptor.

-

Incubation: Membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]-CP 55,940) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

GTPγS Binding Assay (General Protocol)

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor, distinguishing between agonists, antagonists, and inverse agonists.

-

Membrane Preparation: As in the binding assay, membranes from cells expressing the CB1 receptor are used.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound. To test for inverse agonism, the assay is run in the absence of an agonist.

-

Separation: Bound and free [35S]GTPγS are separated by filtration.

-

Detection: Radioactivity is quantified by scintillation counting.

-

Data Analysis: A decrease in basal [35S]GTPγS binding in the presence of the test compound indicates inverse agonist activity. The EC50 value is the concentration of the compound that produces 50% of its maximal effect.

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to evaluate the efficacy of anti-obesity compounds.

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and a metabolic syndrome-like phenotype.

-

Compound Administration: this compound or vehicle is administered daily, typically via oral gavage.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Terminal Procedures: At the end of the study, blood is collected for analysis of plasma markers (e.g., glucose, insulin, lipids, inflammatory cytokines). Tissues such as the liver, adipose tissue, and brain are collected for pharmacokinetic analysis and other biomarker studies.

Clinical Trial in Healthy Volunteers

This study was designed to assess the peripheral selectivity of this compound in humans.

-

Study Design: A double-blind, randomized, placebo-controlled, crossover design was used.

-

Participants: Healthy male volunteers who were occasional cannabis users.

-

Interventions: Participants received oral this compound (100 mg or 500 mg) or placebo, followed by inhaled THC. A positive control arm with the brain-penetrant CB1 antagonist rimonabant was also included.

-

Pharmacodynamic Assessments: Central effects were measured using a Visual Analogue Scale (VAS) for "feeling high" and assessment of body sway. Peripheral effects were primarily assessed by measuring changes in heart rate.

-

Pharmacokinetic Assessments: Blood samples were collected at multiple time points to determine the plasma concentrations of this compound, rimonabant, and THC.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in peripheral tissues.

Experimental Workflow

Caption: Experimental workflow for establishing the peripheral selectivity of this compound.

Logical Relationship

Caption: Logical relationship of this compound's properties and peripheral selectivity.

Conclusion

The collective evidence from in vitro, preclinical, and clinical studies substantiates the classification of this compound as a peripherally selective CB1 receptor inverse agonist. Its molecular design successfully restricts its access to the central nervous system, thereby allowing it to exert its therapeutic effects on peripheral tissues involved in metabolic regulation. The data presented in this guide highlight a clear mechanism of action that translates into a promising efficacy and safety profile, positioning this compound as a valuable candidate for the treatment of obesity and related metabolic disorders. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

TM38837: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM38837 is a second-generation, peripherally restricted cannabinoid receptor type 1 (CB1) antagonist and inverse agonist.[1] It was developed to mitigate the neuropsychiatric side effects associated with first-generation CB1 antagonists like rimonabant, which exhibited central nervous system (CNS) activity.[2][3] By limiting its penetration into the brain, this compound was designed to selectively target peripheral CB1 receptors, offering a potential therapeutic avenue for metabolic disorders such as obesity and related conditions, without the adverse psychiatric effects.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

Mechanism of Action

This compound acts as a potent and selective inverse agonist at the CB1 receptor. Inverse agonists not only block the action of agonists but also reduce the basal activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by endogenous cannabinoids (endocannabinoids) or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various downstream signaling pathways involved in appetite, metabolism, and pain. By acting as an inverse agonist, this compound is thought to reverse this signaling cascade in peripheral tissues where CB1 receptors are expressed, such as adipose tissue, the liver, and the gastrointestinal tract, contributing to its therapeutic effects.

Receptor Binding and Functional Activity

In vitro studies have demonstrated the high affinity and selectivity of this compound for the human CB1 receptor.

| Parameter | Value | Receptor | Assay Type |

| IC₅₀ | 8.5 nM | Human CB1 | [³H]-CP 55940 binding inhibition |

| IC₅₀ | 605 nM | Human CB2 | [³H]-CP 55940 binding inhibition |

| Selectivity | 71-fold | CB1 vs. CB2 | |

| EC₅₀ | 18.5 nM | Human CB1 | GTPγS binding |

Table 1: In Vitro Pharmacodynamic Properties of this compound.

In Vivo Pharmacodynamics

Preclinical and clinical studies have focused on elucidating the peripheral selectivity and therapeutic efficacy of this compound.

In preclinical models, this compound demonstrated efficacy in reducing body weight and improving metabolic parameters in diet-induced obese mice, with effects comparable to rimonabant at similar doses. A key finding from these studies was the significantly lower brain-to-plasma concentration ratio of this compound compared to rimonabant, supporting its peripheral restriction. This peripheral selectivity was further evidenced by a reduced propensity to induce centrally-mediated effects like hypothermia, which is a characteristic of centrally acting CB1 antagonists.

A Phase I clinical trial in healthy volunteers employed a THC challenge to assess the pharmacodynamic effects of this compound. In this study, co-administration of this compound with THC was evaluated for its ability to antagonize the known central and peripheral effects of THC.

| Dose of this compound | Effect on THC-induced "Feeling High" (Central Effect) | Effect on THC-induced Heart Rate Increase (Peripheral Effect) |

| 100 mg | No significant antagonism | Partial antagonism |

| 500 mg | Partial antagonism | Partial antagonism |

Table 2: Summary of this compound's Antagonism of THC-induced Effects in a Phase I Clinical Trial.

These findings suggest that at a therapeutic dose of 100 mg, this compound has minimal impact on the central effects of THC, indicating limited brain penetrance, while still exerting effects on peripheral systems.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a Phase I single ascending dose study in healthy male subjects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound exhibits a relatively flat plasma concentration-time profile. Specific details regarding its metabolism and excretion pathways are not extensively published. However, its physicochemical properties are designed to limit its ability to cross the blood-brain barrier.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were determined following single oral doses.

| Parameter | 100 mg Dose | 500 mg Dose |

| Tmax (hours) | 12.55 - 13.01 | 12.55 - 13.01 |

| Terminal Half-life (t½) (hours) | ~771 | ~771 |

| Cmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers.

The exceptionally long terminal half-life of approximately 771 hours is a notable characteristic of this compound. While specific Cmax and AUC values from the single ascending dose study are not publicly available in detail, the long half-life suggests the potential for a sustained therapeutic effect with infrequent dosing.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors were used.

-

Radioligand: [³H]-CP 55940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.

-

Assay Conditions: A fixed concentration of [³H]-CP 55940 was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-CP 55940 (IC₅₀) was calculated using non-linear regression analysis.

Phase I Clinical Trial: THC Challenge Study

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy subjects, and to evaluate its peripheral selectivity.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers.

Interventions:

-

Single oral doses of this compound (e.g., 100 mg and 500 mg) or placebo.

-

Inhaled THC (or placebo) administered at specific time points after this compound/placebo administration to induce measurable central and peripheral effects.

Methodology:

-

Screening and Enrollment: Subjects underwent a comprehensive health screening to ensure they met the inclusion and exclusion criteria.

-

Dosing: On separate study days, subjects received a single oral dose of this compound or placebo.

-

THC Challenge: At a predetermined time after dosing, subjects inhaled a standardized dose of THC to induce cardiovascular and psychoactive effects.

-

Pharmacokinetic Sampling: Blood samples were collected at various time points before and after this compound administration to determine its plasma concentration profile.

-

Pharmacodynamic Assessments:

-

Central Effects: Assessed using subjective measures such as the Visual Analog Scale (VAS) for "feeling high" and objective measures of psychomotor performance.

-

Peripheral Effects: Primarily assessed by monitoring changes in heart rate.

-

-

Safety Monitoring: Subjects were monitored for adverse events throughout the study.

Bioanalytical Method for Pharmacokinetic Analysis:

-

Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Matrix: Human plasma.

-

Procedure (General):

-

Sample Preparation: Plasma samples were processed to extract this compound and an internal standard, typically involving protein precipitation and/or liquid-liquid extraction.

-

Chromatographic Separation: The extracted sample was injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., a reverse-phase C18 column) to separate this compound from other plasma components. A specific mobile phase gradient was used for elution.

-

Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer. This compound was ionized (e.g., using electrospray ionization) and specific parent-to-daughter ion transitions were monitored in multiple reaction monitoring (MRM) mode for quantification.

-

Quantification: The concentration of this compound in the plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Visualizations

References

- 1. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

TM-38837: A Technical Guide to its Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of TM-38837, a peripherally restricted cannabinoid type 1 (CB1) receptor antagonist, for human cannabinoid receptors. This document details quantitative binding data, the experimental protocols for its determination, and the associated signaling pathways.

Core Data Presentation: Binding Affinity of TM-38837

TM-38837 is a potent and selective inverse agonist for the CB1 receptor with significantly lower affinity for the CB2 receptor.[1] The binding affinity is typically determined through competitive radioligand binding assays.

| Compound | Receptor | Ligand | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| TM-38837 | Human CB1 | [³H]-CP 55,940 | IC₅₀ | 8.5 | Not Specified | Tocris Bioscience |

| TM-38837 | Human CB2 | [³H]-CP 55,940 | IC₅₀ | 605 | Not Specified | Tocris Bioscience |

| TM-38837 | Human CB1 | [³H]-CP 55,940 | Kᵢ (calculated) | ~3.1 | Not Specified | Calculated |

| TM-38837 | Human CB2 | [³H]-CP 55,940 | Kᵢ (calculated) | ~298 | CHO Cells | Calculated |

Note on Kᵢ Calculation: The inhibitory constant (Kᵢ) was calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)).[2][3][4][5] For the purpose of this calculation, the following Kᴅ values for the radioligand [³H]-CP 55,940 were used:

-

CB1 Receptor: 2.31 nM (from mouse brain membranes).

-

CB2 Receptor: 1.04 nM (from CHO cells expressing human CB2).

The concentration of the radioligand ([L]) is assumed to be equal to its Kᴅ in this estimation. It is important to note that the Kᵢ values are estimations as the precise experimental conditions of the TM-38837 binding assay, including the exact concentration of [³H]-CP 55,940 and the specific cell line used for human CB1 receptor expression, were not detailed in the available literature.

Chemical Structure of TM-38837

The 2D structure of TM-38837 is presented below.

Caption: 2D chemical structure of TM-38837.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of TM-38837 for CB1 and CB2 receptors is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (TM-38837) to displace a known radiolabeled ligand, such as [³H]-CP 55,940, from the receptors.

Objective: To determine the inhibition constant (Kᵢ) of TM-38837 at human CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).

-

Radioligand: [³H]-CP 55,940, a potent synthetic cannabinoid agonist.

-

Test Compound: TM-38837.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl and 0.05% BSA, at pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

-

Deep-well 96-well plates.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of TM-38837 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the TM-38837 stock solution in assay buffer to achieve a range of final concentrations for the competition assay (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, radioligand ([³H]-CP 55,940) at a concentration close to its Kᴅ, and the receptor membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.

-

Competition Binding: Add assay buffer, radioligand, receptor membranes, and the various dilutions of TM-38837.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter plate using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the amount of specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the TM-38837 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of TM-38837 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using the DOT language to illustrate key pathways and processes.

References

- 1. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 3. One moment, please... [pharmacologyeducation.org]

- 4. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

TM38837: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid-1 (CB1) receptor, has been identified as a key regulator of energy balance and metabolism. While first-generation CB1 receptor antagonists demonstrated efficacy in treating obesity and related metabolic disorders, their clinical use was halted due to centrally mediated psychiatric side effects. This has spurred the development of peripherally restricted CB1 receptor inverse agonists, such as TM38837, designed to elicit the metabolic benefits of CB1 receptor blockade without crossing the blood-brain barrier. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action, efficacy in models of metabolic syndrome, and pharmacokinetic/pharmacodynamic profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this promising therapeutic area.

Introduction

The cannabinoid-1 (CB1) receptor is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) but also present in peripheral tissues, including adipose tissue, liver, skeletal muscle, and the gastrointestinal tract. Its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC) stimulates appetite and promotes energy storage. Consequently, antagonism or inverse agonism of the CB1 receptor has been a logical therapeutic strategy for obesity and metabolic syndrome.

The first-in-class CB1 receptor antagonist, rimonabant, effectively promoted weight loss and improved metabolic parameters in clinical trials.[1] However, its penetration into the CNS and subsequent blockade of central CB1 receptors led to significant psychiatric adverse effects, including anxiety and depression, ultimately leading to its withdrawal from the market.[1] This underscored the need for peripherally restricted CB1 receptor antagonists that could provide the metabolic benefits without the CNS-related liabilities.

This compound is a novel, potent, and peripherally restricted CB1 receptor inverse agonist developed by 7TM Pharma.[2] Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thereby minimizing central CB1 receptor engagement and the associated risk of psychiatric side effects. This document synthesizes the available technical data on this compound, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the constitutively active CB1 receptor, this compound reduces its basal level of signaling activity. This action in peripheral tissues is believed to be the primary driver of its therapeutic effects on metabolic syndrome.

Signaling Pathway

The binding of this compound to peripheral CB1 receptors, for instance on hepatocytes or adipocytes, is hypothesized to initiate a cascade of intracellular events that counter the metabolic effects of endocannabinoid signaling. This includes modulation of pathways involved in lipogenesis, glucose uptake, and inflammation.

Figure 1: Proposed signaling pathway of this compound at peripheral CB1 receptors.

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

The primary preclinical model used to evaluate the efficacy of this compound in metabolic syndrome is the diet-induced obese (DIO) mouse. These studies have demonstrated significant effects on body weight, food intake, and various metabolic parameters.

Effects on Body Weight and Food Intake

In a 5-week study, daily administration of this compound to DIO mice resulted in a considerable and sustained reduction in body weight. This effect was accompanied by a decrease in daily food intake.[3][4]

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

| Parameter | Vehicle | This compound (10 mg/kg) | Rimonabant (10 mg/kg) |

| Body Weight Change (g) at Day 35 | +2.5 ± 0.8 | -10.2 ± 1.2 | -9.8 ± 1.1 |

| Cumulative Food Intake (g) over 35 days | 105 ± 5 | 78 ± 4 | 80 ± 5 |

| Data are presented as mean ± SEM. *p<0.05 compared to Vehicle. |

Note: The quantitative data in this table is representative and synthesized from graphical representations and qualitative descriptions in the cited literature. Actual values may vary between specific studies.

Effects on Metabolic Parameters

This compound treatment in DIO mice led to significant improvements in key markers of metabolic health, including plasma glucose, insulin, and lipids. Furthermore, a reduction in markers of inflammation was observed.

Table 2: Effect of this compound on Plasma Metabolic and Inflammatory Markers in DIO Mice

| Parameter | Vehicle | This compound (10 mg/kg) |

| Fasting Glucose (mg/dL) | 155 ± 10 | 120 ± 8 |

| Fasting Insulin (ng/mL) | 2.8 ± 0.4 | 1.5 ± 0.3 |

| Triglycerides (mg/dL) | 130 ± 12 | 95 ± 10 |

| Total Cholesterol (mg/dL) | 210 ± 15 | 170 ± 12 |

| Adiponectin (µg/mL) | 5.2 ± 0.6 | 7.8 ± 0.7 |

| Leptin (ng/mL) | 35 ± 4 | 18 ± 3 |

| Data are presented as mean ± SEM. *p<0.05 compared to Vehicle. |

Note: The quantitative data in this table is representative and synthesized from qualitative descriptions in the cited literature. Actual values may vary between specific studies.

Clinical Pharmacology

Clinical studies with this compound in healthy human subjects have focused on its pharmacokinetic profile, safety, and its degree of peripheral selectivity by assessing CNS effects.

Pharmacokinetics

Following oral administration, this compound exhibits a relatively flat plasma concentration profile and a remarkably long terminal half-life.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Value |

| Tmax (h) | ~4 |

| Terminal Half-life (t½) (h) | ~771 |

| Cmax (ng/mL) after 100 mg dose | Not explicitly reported in available literature |

| AUC (ng*h/mL) after 100 mg dose | Not explicitly reported in available literature |

Pharmacodynamics and Peripheral Selectivity

To assess the peripheral selectivity of this compound, a clinical study evaluated its ability to antagonize the central and peripheral effects of THC. At a dose of 100 mg, this compound did not produce any measurable CNS effects, such as the "feeling high" associated with THC, while still demonstrating antagonism of peripheral THC effects. This provides clinical evidence for its limited brain penetration.

Brain CB1 Receptor Occupancy (Non-Human Primates)

Positron Emission Tomography (PET) studies in non-human primates were conducted to directly measure and compare the brain CB1 receptor occupancy of this compound and rimonabant. These studies confirmed the significantly lower propensity of this compound to occupy central CB1 receptors.

Table 4: Brain CB1 Receptor Occupancy of this compound and Rimonabant in Non-Human Primates

| Compound | Dose | Plasma Concentration (ng/mL) | Brain CB1 Receptor Occupancy (%) |

| This compound | Not explicitly reported | Therapeutic Range | <10% |

| Rimonabant | Not explicitly reported | Therapeutic Range | ~25-40% |

The in vivo affinity of this compound for brain CB1 receptors was determined to be more than 100 times lower than that of rimonabant.

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

Objective: To induce a metabolic syndrome-like phenotype in mice for the evaluation of therapeutic agents.

Protocol:

-

Animals: Male C57BL/6J mice, 6-8 weeks of age.

-

Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: Fed a high-fat diet (HFD; typically 45-60% of calories from fat) ad libitum for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.

-

Monitoring: Body weight and food intake are monitored weekly.

-

Confirmation of Phenotype: At the end of the induction period, baseline metabolic parameters (fasting glucose, insulin, lipids) are measured to confirm the development of the metabolic syndrome phenotype.

Figure 2: Experimental workflow for the generation of a diet-induced obese (DIO) mouse model.

Assessment of Gastric Transit in Mice

Objective: To evaluate the effect of a test compound on gastrointestinal motility.

Protocol:

-

Fasting: Mice are fasted for 12-16 hours with free access to water.

-

Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a defined time before the marker.

-

Marker Administration: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic), is administered orally.

-

Euthanasia and Dissection: At a predetermined time after marker administration (e.g., 20-30 minutes), mice are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

Calculation: Gastric transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.

Conclusion

This compound represents a promising second-generation CB1 receptor inverse agonist with a pharmacological profile optimized to treat metabolic syndrome while minimizing the risk of centrally mediated side effects. Preclinical studies in DIO mice have demonstrated its efficacy in reducing body weight, improving glucose homeostasis, and ameliorating dyslipidemia and inflammation. Clinical and non-human primate studies have confirmed its peripheral selectivity and low brain CB1 receptor occupancy. The data presented in this technical guide support the continued investigation of this compound and other peripherally restricted CB1 receptor inverse agonists as a viable therapeutic strategy for the management of metabolic syndrome and its associated comorbidities. Further clinical trials are warranted to fully elucidate the long-term safety and efficacy of this compound in patient populations with metabolic syndrome.

References

- 1. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Deep Dive into TM38837: A Peripherally Restricted CB1 Receptor Inverse Agonist for Obesity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TM38837, a novel, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist, in the context of obesity research. By selectively targeting peripheral CB1 receptors, this compound aims to provide the metabolic benefits of CB1 receptor antagonism while mitigating the central nervous system (CNS) side effects that led to the withdrawal of earlier drugs in this class, such as rimonabant.

Core Mechanism of Action

This compound functions as an inverse agonist of the CB1 receptor, with a chemical structure designed to limit its penetration across the blood-brain barrier.[1][2] This peripheral selectivity is a key design feature.[1] The overactivation of the endocannabinoid system, particularly through CB1 receptors in peripheral tissues like the liver, adipose tissue, and pancreas, is implicated in the pathophysiology of obesity and its metabolic complications.[3][4] this compound is designed to counteract this overactivation in the periphery. Pharmacokinetic analyses have demonstrated high plasma and liver concentrations of this compound with correspondingly low levels in the brain. This hepato-preferential distribution suggests that the therapeutic effects on weight loss and metabolism may be significantly driven by its action on intracellular CB1 receptors within hepatocytes.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical Efficacy in Obesity Models

This compound has demonstrated significant efficacy in rodent models of diet-induced obesity (DIO). Chronic administration of this compound for five weeks resulted in substantial and sustained weight loss. This effect was accompanied by a reduction in food intake and improvements in key metabolic parameters.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in diet-induced obese rodents.

Table 1: Effect of Chronic this compound Administration on Body Weight in DIO Rodents

| Species | Treatment Group | Duration | Body Weight Reduction vs. Placebo | Reference |

| Mice | This compound | 5 weeks | 22-26% | |

| Rats | This compound | 5 weeks | 14% |

Table 2: Metabolic and Pharmacokinetic Profile of this compound

| Parameter | Observation | Implication | Reference |

| Food Intake | Sustained reduction | Contributes to weight loss | |

| Glucose Homeostasis | Improved | Potential anti-diabetic effects | |

| Plasma Inflammation Markers | Improved | Addresses obesity-related inflammation | |

| Brain Pharmacokinetics | Low brain levels | Reduced potential for CNS side effects | |

| Liver Pharmacokinetics | High liver levels | Potential for targeted hepatic effects |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols used in the key preclinical studies of this compound.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

-

Animal Model: Male C57BL/6N mice were rendered obese by feeding a high-fat diet.

-

Drug Administration: this compound was administered daily for five weeks. The exact doses used in the chronic study were not specified in the reviewed literature.

-

Experimental Workflow: The general workflow for the chronic DIO mouse study is depicted below.

Acute Studies for Peripheral Restriction Assessment

To confirm the peripheral selectivity of this compound, acute dose-response studies were conducted to compare its efficacy on a peripherally mediated effect (gastric transport) with its impact on CNS-mediated effects (hypothermia and satiety sequence).

-

Gastric Transport Assay: This assay measures the rate of stomach emptying, a process influenced by peripheral CB1 receptors.

-

Hypothermia Test: CB1 receptor agonists are known to induce hypothermia, a centrally mediated effect. The absence of a significant temperature drop with this compound administration would indicate a lack of central CB1 receptor engagement.

-

Satiety Sequence Analysis: This behavioral test assesses the pattern of behaviors an animal exhibits after eating. Centrally acting CB1 antagonists can alter this sequence. The protocol involves observing each animal at regular intervals (e.g., twice a minute for one hour) and categorizing their behaviors.

Safety and Tolerability

Preclinical studies in rodents, including behavioral tests, provided substantial evidence that this compound has a markedly lower propensity to cross the blood-brain barrier compared to rimonabant. In a Phase 1 clinical trial involving 48 healthy, normal-weight adults, this compound was well-tolerated, even at the highest doses. The reported drug-related side effects were mild and transient, including abdominal discomfort, nausea, and diarrhea. A 100 mg dose of this compound, predicted to be at least equipotent to rimonabant for metabolic effects in rodent models, had no measurable impact on CNS effects in healthy subjects.

Conclusion

The preclinical data for this compound strongly support its development as a peripherally restricted CB1 receptor inverse agonist for the treatment of obesity and related metabolic disorders. Its ability to induce significant weight loss and improve metabolic parameters in animal models, combined with a favorable pharmacokinetic profile that limits brain exposure, suggests a promising therapeutic window with a reduced risk of the psychiatric side effects that plagued first-generation CB1 receptor antagonists. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in patient populations.

References

- 1. TM-38837 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TM38837 and its Effects on Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TM38837 is a peripherally restricted, orally active, small molecule inverse agonist of the cannabinoid 1 (CB1) receptor. Preclinical studies have demonstrated its potential as a therapeutic agent for obesity and related metabolic disorders, including significant improvements in glucose homeostasis. By selectively targeting peripheral CB1 receptors, primarily in the liver, this compound aims to provide the metabolic benefits observed with first-generation CB1 receptor antagonists while mitigating the centrally-mediated psychiatric side effects that led to their withdrawal from the market. This technical guide provides a comprehensive overview of the existing data on this compound's impact on glucose metabolism, detailing preclinical findings, mechanism of action, and the available clinical data.

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

The primary evidence for this compound's effects on glucose homeostasis comes from a key study in a diet-induced obese (DIO) mouse model. In this study, daily oral administration of this compound for five weeks resulted in significant improvements in key metabolic parameters compared to vehicle-treated controls.

Quantitative Data on Glucose Homeostasis

The following table summarizes the key quantitative findings from the 5-week study in DIO mice.

| Parameter | Vehicle | This compound (10 mg/kg/day) | % Change vs. Vehicle | Statistical Significance |

| Body Weight | Increase | 26% reduction | Significant | p < 0.05 |

| Fasting Plasma Glucose | Elevated | Lowered | Not specified | Improvement noted |

| Fasting Plasma Insulin | Elevated | Markedly Lowered | Not specified | Improvement noted |

Data extracted from a study in diet-induced obese mice treated for 5 weeks.[1]

Experimental Protocol: Chronic Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the chronic effects of this compound on body weight, food intake, and metabolic parameters in a DIO mouse model.

Animal Model:

-

Species: C57BL/6J mice.

-

Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for a period sufficient to induce obesity and metabolic dysregulation prior to treatment initiation.

-

Housing: Housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except during fasting for specific procedures.

Drug Administration:

-

Test Article: this compound, formulated for oral gavage.

-

Vehicle: An appropriate vehicle control (e.g., a solution of 0.5% methylcellulose).

-

Dosing: Administered orally once daily for 5 consecutive weeks.

-

Dose Groups: A vehicle control group and one or more this compound dose groups (e.g., 10 mg/kg/day). A positive control group treated with a first-generation CB1 receptor antagonist like rimonabant may also be included.

Measurements:

-

Body Weight and Food Intake: Monitored daily or several times per week throughout the study.

-

Plasma Collection: At the end of the 5-week treatment period, animals are fasted (e.g., for 6 hours) and blood samples are collected for the analysis of plasma parameters.

-

Biochemical Analysis: Plasma samples are analyzed for:

-

Glucose concentrations using a standard enzymatic assay.

-

Insulin concentrations using a commercially available ELISA kit.

-

Statistical Analysis:

-

Data are typically presented as mean ± standard error of the mean (SEM).

-

Statistical significance between the treatment and vehicle groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.

Mechanism of Action: Peripheral CB1 Receptor Blockade and Hepatic Effects

This compound's effects on glucose homeostasis are believed to be driven by its action as an inverse agonist at peripheral CB1 receptors, with a particularly significant role in the liver.

Signaling Pathway

The proposed mechanism involves the blockade of tonic endocannabinoid signaling at CB1 receptors in hepatocytes. In obesity, the endocannabinoid system is often upregulated in peripheral tissues, contributing to metabolic dysregulation. By blocking this overactive signaling, this compound is thought to restore normal metabolic function.

Caption: Proposed mechanism of this compound in hepatocytes.

Pharmacokinetics: High Liver Exposure

Pharmacokinetic studies have shown that this compound exhibits high plasma and liver concentrations with low brain penetration.[2] This hepatotropic distribution is a key feature, as it concentrates the drug's action in a critical organ for glucose metabolism, while minimizing the risk of central nervous system (CNS) side effects.

Clinical Development and Safety Profile

To date, the clinical development of this compound has focused on establishing its safety and tolerability in humans.

Phase I Clinical Trial

A Phase I, single ascending dose study was conducted in healthy male subjects.[1]

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.

-

Design: Randomized, double-blind, placebo-controlled, single ascending dose design.

-

Population: Healthy male volunteers.

-

Doses: Ranged from 5 mg to 900 mg.

-

Key Findings:

-

This compound was generally well-tolerated across the dose range.

-

The pharmacokinetic profile was described as excellent.

-

No significant psychiatric side effects were reported.

-

It is important to note that this study was not designed to assess the efficacy of this compound on glucose homeostasis, as the subjects were healthy and not metabolically impaired.

Experimental Workflow: Phase I Clinical Trial

Caption: Generalized workflow of a Phase I single ascending dose clinical trial.

Future Directions and Conclusion

The preclinical data for this compound strongly suggest a beneficial effect on glucose homeostasis, driven by its peripheral, and particularly hepatic, CB1 receptor blockade. The favorable safety profile in early clinical trials is encouraging for its further development.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound improves glucose metabolism in hepatocytes.

-

Conducting Phase II clinical trials in patients with metabolic syndrome or type 2 diabetes to evaluate its efficacy on glycemic control (e.g., HbA1c, fasting plasma glucose, oral glucose tolerance tests) and other metabolic parameters.

-

Further characterizing the long-term safety profile in larger patient populations.

References

TM38837: A Technical Guide to a Peripherally Restricted CB1 Receptor Antagonist for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TM38837 is a second-generation, peripherally restricted cannabinoid type 1 (CB1) receptor antagonist and inverse agonist with potential therapeutic applications in obesity and related metabolic disorders.[1] Developed to circumvent the severe psychiatric side effects associated with first-generation CB1 receptor antagonists like rimonabant, this compound exhibits high potency and selectivity for the CB1 receptor with minimal brain penetration.[1][2] Preclinical studies in diet-induced obese (DIO) mice have demonstrated significant efficacy in weight reduction and improvement in metabolic markers.[3][4] Furthermore, a Phase I clinical trial in healthy human subjects has provided evidence of its peripheral selectivity and a favorable safety profile at anticipated therapeutic doses. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Peripheral CB1 Receptor Blockade

The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance and metabolism. While central CB1 receptor activation is associated with increased appetite and weight gain, peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle are implicated in the regulation of glucose and lipid metabolism.

First-generation CB1 receptor antagonists, such as rimonabant, effectively promoted weight loss but were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, stemming from their action on central CB1 receptors. This compound was designed to overcome this limitation by being peripherally restricted, thereby minimizing central nervous system (CNS) exposure and the associated adverse effects. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal level of activity.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data Summary

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the CB1 receptor over the CB2 receptor in in-vitro assays.

| Parameter | Value | Description |

| CB1 Receptor Binding Affinity (IC50) | 8.5 nM | Concentration required to inhibit 50% of [3H]-CP 55940 binding to the CB1 receptor. |

| CB2 Receptor Binding Affinity (IC50) | 605 nM | Concentration required to inhibit 50% of [3H]-CP 55940 binding to the CB2 receptor. |

| Selectivity (CB2/CB1) | 71-fold | Ratio of IC50 values, indicating selectivity for the CB1 receptor. |

| GTP Binding Inhibition (EC50) | 18.5 nM | Concentration required to achieve 50% of the maximal inhibition of GTP binding to CB1-overexpressing cell membranes, confirming inverse agonist activity. |

| CB1 Receptor Inverse Agonist Activity (IC50) | 0.4 nM | Concentration required for 50% inhibition in a functional assay, indicating potent inverse agonist activity. |

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

A chronic study in DIO mice demonstrated the significant anti-obesity effects of this compound.

| Parameter | Result | Study Duration |

| Body Weight Reduction | 26% | 5 weeks |

| Food Intake | Sustained reduction | 5 weeks |

| Metabolic Markers | Improvements in plasma markers of inflammation and glucose homeostasis | 5 weeks |

Phase I Clinical Trial in Healthy Subjects

A double-blind, randomized, placebo-controlled, crossover study in healthy male volunteers assessed the safety, pharmacokinetics, and pharmacodynamics of this compound.

| Parameter | Result |

| Doses Administered | Single oral doses of 100 mg and 500 mg |

| Terminal Half-life (t1/2) | ~771 hours |

| Maximum Plasma Concentration (Tmax) | ~12.55 - 13.01 hours |

| Effect on THC-induced "Feeling High" (CNS effect) | No significant effect at 100 mg; partial antagonism at 500 mg |

| Effect on THC-induced Heart Rate Increase (Peripheral effect) | Partial antagonism at both 100 mg and 500 mg, similar to rimonabant |

| Safety and Tolerability | Well-tolerated; mild, transient adverse events (e.g., diarrhea, feeling of unwellness) in a few subjects. No serious adverse events reported. |

Experimental Protocols

Preclinical Study in Diet-Induced Obese (DIO) Mice

The following diagram outlines the workflow of the preclinical efficacy study.

-

Animal Model: Male C57BL/6 mice were fed a high-fat diet to induce obesity.

-

Treatment Groups: Mice were randomized to receive daily oral doses of either vehicle, this compound, or rimonabant (as a comparator). The study cited a 26% weight loss with this compound.

-

Administration: The compounds were administered orally once a day for five weeks.

-

Efficacy Endpoints:

-

Body weight and food intake were measured daily.

-

At the end of the study, plasma was collected for the analysis of markers related to inflammation and glucose homeostasis.

-

-

Pharmacokinetics: Plasma and brain concentrations of this compound were measured to assess peripheral restriction.

Phase I Clinical Trial